molecular formula C9H8F3NOS B579016 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE CAS No. 19432-91-8

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE

Cat. No.: B579016
CAS No.: 19432-91-8
M. Wt: 235.224
InChI Key: PGHISAZTENDHEY-UHFFFAOYSA-N
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Description

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE is a chemical compound with the molecular formula C₉H₈F₃NOS and a molecular weight of 235.23 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE typically involves the reaction of 4-(trifluoromethyl)phenol with 2-chloroethanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

2-[(4-TRIFLUOROMETHYL)PHENOXY]ETHANETHIOAMIDE can be compared with other similar compounds, such as:

    2-[2-(Trifluoromethyl)phenoxy]ethanethioamide: Similar structure but with the trifluoromethyl group in a different position on the phenoxy ring.

    2-(4-Fluorobenzyl)sulfonyl]ethanethioamide: Contains a fluorobenzyl group instead of a trifluoromethyl group.

    2-(2-Chloro-4-fluorophenyl)ethanethioamide: Contains a chloro and fluorophenyl group instead of a trifluoromethyl group.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NOS/c10-9(11,12)6-1-3-7(4-2-6)14-5-8(13)15/h1-4H,5H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHISAZTENDHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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